molecular formula C4H4N2O2S B1176042 6-FAM AMIDITE) CAS No. 147566-42-5

6-FAM AMIDITE)

Cat. No.: B1176042
CAS No.: 147566-42-5
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Description

Role as a Fluorescent Labeling Reagent in Nucleic Acid Chemistry Research

In nucleic acid chemistry, 6-FAM amidite is predominantly used for the fluorescent labeling of synthetic oligonucleotides lumiprobe.comchemgenesjapan.com. This labeling is typically performed during automated oligonucleotide synthesis, offering a more efficient method compared to post-synthesis labeling in solution chemgenesjapan.com. The amidite structure allows for its incorporation into the growing oligonucleotide chain, commonly at the 5'-terminus, although internal labeling at a dT position using a modified nucleotide like Fluorescein-dT amidite is also possible lumiprobe.comchemgenes.com. Labeling at the 5'-end is often preferred for applications where the 3'-end needs to be free for enzymatic extension, such as in PCR and sequencing chemgenesjapan.com.

The fluorescence properties of 6-FAM are well-characterized, with an absorbance maximum around 492-495 nm and an emission maximum around 517-522 nm, falling within the green region of the visible spectrum lumiprobe.comchemgenes.comfivephoton.comgenelink.com. This spectral profile is compatible with standard fluorescence detection equipment used in molecular biology laboratories lumiprobe.com. The fluorescence of FAM can be quenched by suitable dark quenchers, such as BHQ-1, which is particularly useful in the design of fluorescence-based probes that rely on Förster Resonance Energy Transfer (FRET) lumiprobe.comchemgenes.comgenelink.comoup.com.

The incorporation of 6-FAM into oligonucleotides allows researchers to monitor hybridization events, track the movement of nucleic acids, and quantify the products of amplification reactions chemgenesjapan.comfivephoton.com.

Foundational Significance in Molecular Biology and Genomics Investigations

The application of 6-FAM labeled oligonucleotides is foundational to a wide array of techniques in molecular biology and genomics. These labeled probes and primers are indispensable for their sensitivity and ease of detection.

Key applications include:

Real-Time PCR: 6-FAM is a common reporter dye in fluorogenic probes, such as TaqMan probes, used in real-time PCR to monitor DNA amplification kinetics lumiprobe.comgenelink.com. The increase in fluorescence signal during the reaction is directly proportional to the amount of PCR product lumiprobe.com.

DNA Sequencing: Fluorescently labeled primers or dideoxynucleotides, often incorporating FAM or other fluorescent dyes, are used in automated DNA sequencing, particularly in Sanger sequencing, to identify the terminal nucleotide of DNA fragments chemgenesjapan.comchemgenes.com. The distinct colors of different labels allow for the simultaneous detection of all four nucleotides in a single capillary or lane uga.edu.

Hybridization Studies: 6-FAM labeled oligonucleotides serve as hybridization probes in techniques like Southern blotting, northern blotting, and fluorescence in situ hybridization (FISH), enabling the detection of specific nucleic acid sequences within complex mixtures or cellular structures lumiprobe.comchemgenes.com.

Genetic Analysis: Fluorescently labeled primers are utilized in techniques such as fragment analysis, amplified fragment length polymorphism (AFLP), and microsatellite analysis for genotyping and DNA fingerprinting genelink.com. The fluorescent tags allow for the detection and size separation of DNA fragments using capillary electrophoresis uga.edu.

Molecular Beacons and Scorpion Primers: 6-FAM is used as the reporter fluorophore in sophisticated probe designs like molecular beacons and Scorpion primers, which exhibit increased fluorescence upon binding to their target sequences genelink.com.

FRET-based Assays: As a donor fluorophore in FRET pairs, 6-FAM is used to study molecular interactions, conformational changes in nucleic acids, and enzyme activity chemgenes.comoup.com.

The use of 6-FAM amidite in synthesizing these labeled oligonucleotides has significantly advanced the capabilities of researchers to detect, quantify, and study nucleic acids with high sensitivity and specificity, making it a cornerstone reagent in modern molecular biology and genomics laboratories chemgenesjapan.combiosearchtech.combioneer.com.

Properties

CAS No.

147566-42-5

Molecular Formula

C4H4N2O2S

Origin of Product

United States

Chemical Synthesis and Derivatization for Specialized Research Applications

Precursor Compounds and Synthetic Routes to 6-Carboxyfluorescein (B556484) Amidite

The primary precursor for 6-carboxyfluorescein amidite is 6-carboxyfluorescein (6-FAM). lumiprobe.com 6-carboxyfluorescein is a derivative of fluorescein (B123965) with a carboxyl group attached. wikipedia.org The synthesis of carboxyfluorescein typically involves the condensation of trimellitic anhydride (B1165640) or 4-carboxyphthalic anhydride with resorcinol (B1680541) under acidic conditions, such as in the presence of zinc chloride or methanesulfonic acid. acs.orgresearchgate.netacs.orgtamu.edu This reaction generally yields a mixture of two isomers: 5-carboxyfluorescein (B1664652) and 6-carboxyfluorescein. wikipedia.orgacs.orgresearchgate.netacs.org

Isomeric Considerations and Regioselective Synthesis of 6-Isomer

Commercially available carboxyfluorescein is often a mixture of the 5- and 6-isomers. wikipedia.orgsigmaaldrich.com While these isomers share similar fluorescent properties, their conjugation to other molecules can lead to differences in properties such as polarity and internal fluorescence quenching. acs.org For applications requiring precise control and purity, the separation of these isomers is necessary. Methods for obtaining isomerically pure 6-carboxyfluorescein have been developed. One approach involves the preparation and separation of protected derivatives, such as the dipivalates of 5- and 6-carboxyfluorescein. acs.orgacs.orgnih.gov Separation of these protected isomers can be achieved through techniques like fractional crystallization or column chromatography. acs.orgtamu.edunih.gov For instance, a practical method describes the separation of 5- and 6-carboxyfluorescein dipivalate via the selective formation of an insoluble salt between the 6-isomer and hindered amines like diisopropylamine. acs.orgacs.org The use of different protecting groups, such as cyclohexylcarbonyl (Chc) instead of pivaloyl (Piv), can also facilitate isomer separation. nih.gov

Protective Group Strategies in Amidite Synthesis

Protective groups are essential in the synthesis of 6-FAM amidite to selectively functionalize the molecule and prevent unwanted side reactions, particularly at the hydroxyl and carboxylic acid groups of the fluorescein core. For example, the hydroxyl groups of carboxyfluorescein are often protected as esters, such as pivalates, during the phosphoramidite (B1245037) formation step. acs.orgacs.org The carboxylic acid group is typically involved in forming an amide linkage to a linker molecule, which in turn is attached to the phosphoramidite group or a solid support. lumiprobe.com The choice of protecting groups and their removal conditions are critical to ensure the integrity of the fluorescent dye and the final labeled oligonucleotide. Standard deprotection conditions using concentrated ammonia (B1221849) are often compatible with the protecting groups used in 6-FAM amidite synthesis. lumiprobe.comsigmaaldrich.com

Design and Synthesis of 6-FAM Derivatives for Enhanced Research Utility

6-FAM amidite and its derivatives are designed to enable the site-specific incorporation of the fluorescein fluorophore into oligonucleotides, expanding their utility in various research applications. The position of the label within the oligonucleotide (internal or at the 3'- or 5'-end) is determined by the specific derivative used.

Internal Labeling Strategies: Fluorescein-dT Amidite Synthesis and Application

For incorporating fluorescein within an oligonucleotide sequence, modified nucleoside phosphoramidites are employed. Fluorescein-dT amidite is a common derivative used for internal labeling at thymidine (B127349) positions. biosearchtech.combiosyn.comatdbio.comgenelink.com This derivative consists of a deoxythymidine nucleoside modified at the C5 position of the thymine (B56734) base with a linker attached to 6-carboxyfluorescein. genelink.com The synthesis of such modified thymidine phosphoramidites typically involves functionalizing the thymidine base, attaching a linker, and then forming the phosphoramidite moiety. atdbio.com Fluorescein-dT amidite allows for the introduction of the fluorescent label at specific internal sites during automated oligonucleotide synthesis. lumiprobe.comgenelink.com This internal labeling strategy is valuable for applications where the position of the fluorophore is critical, such as in Fluorescence Resonance Energy Transfer (FRET) probes, where the distance between a fluorophore (like FAM) and a quencher needs optimization for efficient quenching. lumiprobe.comgenelink.com Oligonucleotides internally labeled with Fluorescein-dT can also be used as hybridization probes and in structure-function studies of nucleic acid and protein complexes. genelink.com

3'-End Labeling Approaches: 6-FAM-Modified Solid Supports (CPG)

Labeling the 3'-end of oligonucleotides during solid-phase synthesis is commonly achieved using dye-modified solid supports, such as Controlled Pore Glass (CPG). nucleosyn.comglenresearch.combiosyn.comlumiprobe.combiosearchtech.comchemgenesjapan.com 6-FAM-modified CPG allows for the direct incorporation of the 6-FAM fluorophore at the 3'-terminus of the oligonucleotide as it is synthesized on the support. nucleosyn.comglenresearch.comlumiprobe.combiosearchtech.comgeneri-biotech.com These supports are prepared by coupling a 6-carboxyfluorescein derivative, often via a linker, to the CPG matrix. glenresearch.comlumiprobe.com Using 6-FAM-modified CPG is a convenient and efficient method for producing 3'-labeled oligonucleotides. nucleosyn.combiosearchtech.com This approach is particularly useful for applications where a 3'-label is required, such as in certain probe designs or to block the 3'-end from enzymatic extension by polymerases or degradation by exonucleases. glenresearch.combiosearchtech.com Different types of 6-FAM CPG supports are available, some incorporating spacer or dT options, providing flexibility in probe design. glenresearch.combiosearchtech.combiosearchtech.com

Linker Chemistries and Their Influence on Conjugate Properties

The properties of biomolecule conjugates labeled with 6-FAM are significantly influenced by the linker chemistry used to attach the fluorophore. 6-FAM phosphoramidite typically incorporates a spacer arm between the fluorescein dye and the phosphoramidite group, which is crucial for efficient labeling and conjugate performance. A common spacer is a C6 aminohexanol chain, which links the 6-carboxyfluorescein to the phosphoramidite moiety via an amide linkage. lumiprobe.com This amide linkage provides stability during the cleavage and deprotection steps involved in oligonucleotide synthesis, preventing isomer formation. glenresearch.com

The presence of a linker, such as a C6 aminohexyl spacer, helps to separate the relatively bulky and hydrophobic fluorophore from the biomolecule, minimizing potential interference with the biomolecule's function or hybridization properties, particularly in the case of oligonucleotides. lumiprobe.com For instance, when incorporating FAM internally within an oligonucleotide sequence using modified nucleotides like FAM-dT phosphoramidite, appropriate spacing between labels is essential to prevent self-quenching of fluorescence signals due to close proximity of the fluorophores. lumiprobe.com

Different linker lengths and compositions can impact the solubility, flexibility, and accessibility of the attached fluorophore. For example, some 6-FAM phosphoramidites utilize a 1,3-diol structure in the linker, which can allow for multiple additions within an oligonucleotide for applications like chromosome painting. biosearchtech.com However, this may require additional spacer units, such as a spacer-18, to be incorporated between each fluorophore to prevent self-quenching. biosearchtech.com The choice of linker can also affect the purification strategy, with some linkers, like those based on hydroxyprolinol with a dimethoxytrityl (DMTr) protection group, enabling reversed-phase HPLC or cartridge purification. lumiprobe.com The DMTr group on certain linkers also allows for monitoring of coupling efficiency. biosearchtech.com

The stability of the linkage between the fluorophore and the biomolecule is also a critical factor influenced by the linker chemistry. Amide linkages, commonly formed when using carboxyfluorescein derivatives like 6-FAM, are generally more resistant to hydrolysis compared to linkages formed with other reagents like fluorescein isothiocyanate (FITC). aatbio.com This enhanced stability contributes to the superior performance and longer shelf life of FAM conjugates in various biological applications. aatbio.com

Incorporation of Alternative Functional Groups (e.g., Azides for Click Chemistry)

Beyond direct incorporation into oligonucleotides via phosphoramidite chemistry, 6-FAM can be functionalized with alternative groups to enable conjugation through different click chemistry strategies. One prominent example is the incorporation of azide (B81097) groups, leading to compounds like 6-FAM azide. lumiprobe.combroadpharm.combuyolig.comjenabioscience.com

6-FAM azide is a widely used fluorescent dye azide for click chemistry reactions. lumiprobe.combroadpharm.com This allows the 6-FAM fluorophore to be conjugated to molecules containing complementary alkyne or cyclooctyne (B158145) groups through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, respectively. lumiprobe.comjenabioscience.comlumiprobe.com This functionalization approach provides a versatile method for labeling a broad range of biomolecules and materials that may not be compatible with standard phosphoramidite chemistry or other traditional labeling methods.

The availability of 6-FAM with an azide functional group facilitates the creation of fluoresceinated bioconjugates by reacting with an alkyne group. aatbio.com This is particularly useful for labeling oligonucleotides or other biomolecules post-synthesis or for attaching the dye to surfaces or nanoparticles that have been functionalized with the appropriate alkyne handles. aatbio.com Similarly, alkyne derivatives of FAM, such as 6-FAM alkyne, are also available for click chemistry labeling with azide-containing molecules. aatbio.comlumiprobe.com

The use of click chemistry, enabled by the incorporation of functional groups like azides or alkynes onto the 6-FAM scaffold, offers several advantages, including high reaction efficiency, specificity, and biocompatibility under mild conditions. jenabioscience.com This expands the utility of 6-FAM labeling to a wider array of research applications, allowing for precise and efficient conjugation in complex biological systems.

Mechanistic Underpinnings of Fluorescent Labeling with 6 Fam Amidite in Nucleic Acid Synthesis

Principles of Automated Oligonucleotide Synthesis with Phosphoramidites

Automated oligonucleotide synthesis is primarily performed using the phosphoramidite (B1245037) method on a solid support. wikipedia.org This process involves the sequential addition of protected nucleoside phosphoramidite building blocks to a growing oligonucleotide chain, typically in the 3' to 5' direction. wikipedia.org The synthesis cycle involves several key steps: de-blocking (detritylation) to expose the 5'-hydroxyl group of the terminal nucleotide, coupling of the incoming phosphoramidite, capping of unreacted 5'-hydroxyl groups, and oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. wikipedia.org

The incorporation of fluorescent dyes like 6-FAM into oligonucleotides during automated synthesis offers advantages over post-synthetic labeling methods, primarily in terms of convenience and efficiency. chemgenes.comatdbio.com Fluorophore phosphoramidites, such as 6-FAM amidite, are designed to be compatible with the standard phosphoramidite chemistry and can be incorporated directly into the oligonucleotide chain by the DNA synthesizer. chemgenes.comatdbio.comhongene.com

Site-Specific Incorporation Dynamics and Efficiency

6-FAM amidite allows for site-specific fluorescent labeling of oligonucleotides during synthesis. The position of the label is determined by the point at which the 6-FAM amidite is introduced into the synthesis cycle.

Internal Nucleotide Modification within Oligonucleotide Sequences

Internal labeling of oligonucleotides with fluorescein (B123965) can be achieved using modified nucleotides such as Fluorescein-dT phosphoramidite. lumiprobe.comchemgenes.combiosyn.com Fluorescein-dT is a deoxythymidine nucleoside derivative with 6-FAM attached via a spacer arm. chemgenes.comchemgenes.com This allows for the incorporation of the fluorescent label at specific thymidine (B127349) positions within the oligonucleotide sequence during automated synthesis. lumiprobe.comchemgenes.com When incorporating multiple internal labels, it is crucial to include appropriate spacers between the fluorescent moieties to prevent self-quenching of fluorescence signals due to close proximity. lumiprobe.combiosearchtech.com While chemical synthesis with modified phosphoramidites is a primary method, enzymatic approaches using modified triphosphates can also achieve site-specific internal labeling, although efficiency and selectivity can be influenced by the size of the functional group and sequence context. nih.gov

3'-Terminal Labeling Strategies and Their Functional Implications

3'-terminal labeling with fluorescein can be accomplished using modified solid supports, such as 3'-(6-FAM)-CPG (Controlled Pore Glass). chemgenes.comnucleosyn.comlumiprobe.com In this strategy, the fluorescent dye is pre-attached to the solid support, and the oligonucleotide chain is synthesized directly onto the dye. biosyn.com This method is useful for introducing a fluorescein group at the 3'-terminus. nucleosyn.com Notably, 3'-(6-FAM) CPG can also serve to effectively block the 3'-terminus, preventing polymerase extension and exonuclease digestion, which can be advantageous in certain applications. nucleosyn.combiosearchtech.com Post-synthetic labeling via an amino linker is also a possibility for 3'-labeling with fluorescein, utilizing special solid supports with the dyes already attached. biosyn.com

Photophysical Properties and Fluorescence Mechanisms Relevant to Research Applications

The utility of 6-FAM labeled oligonucleotides in research stems directly from the photophysical properties of the fluorescein moiety.

Excitation and Emission Characteristics in Labeling Systems

6-Carboxyfluorescein (B556484) (6-FAM) is a commonly used fluorescent dye known for its reactivity and water solubility. genelink.comgenelink.com Its fluorescence is characterized by specific excitation and emission maxima. 6-FAM typically exhibits an absorbance maximum around 492-494 nm and an emission maximum around 517-521 nm in aqueous solutions. genelink.comgenelink.comchemgenes.comchemgenes.comscienceandnature.org This falls within the green region of the visible spectrum. chemgenes.comchemgenes.com The fluorescence of fluorescein is influenced by pH, becoming protonated and showing decreased fluorescence below pH 7. scienceandnature.orgresearchgate.netidtdna.com It is typically used in the pH range of 7.5-8.5. scienceandnature.orgresearchgate.netidtdna.com The quantum yield of fluorescein can be as high as 95% under optimal conditions (e.g., 0.1 M NaOH at 22°C with excitation at 496 nm). scienceandnature.orgresearchgate.net

The spectral properties of 6-FAM make it suitable for various fluorescence detection methods. lumiprobe.com In research applications, 6-FAM is often paired with quenchers, such as BHQ-1, due to excellent spectral overlap, enabling the design of fluorogenic probes like TaqMan probes and Molecular Beacons used in real-time PCR. genelink.comgenelink.comchemgenes.com Changes in fluorescence emission intensity can provide insights into the environment and molecular motion of the fluorophore, which can be leveraged to assess the affinity and specificity of oligonucleotides with target molecules like proteins or nucleic acids. chemgenes.com

Fluorescence Quantum Yield in Labeled Constructs

Fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of fluorescence, representing the ratio of photons emitted to photons absorbed. For the 6-isomer of FAM phosphoramidite, the fluorescence quantum yield is reported to be high, around 0.93. lumiprobe.comlunanano.cabroadpharm.com This high quantum yield indicates that a large proportion of absorbed photons are re-emitted as fluorescence, contributing to the brightness of labeled constructs. However, the effective quantum yield of 6-FAM when conjugated to nucleic acids can be influenced by the local environment and interactions with the nucleic acid itself. researchgate.net While free 6-FAM exhibits a high quantum yield, its covalent attachment to DNA can lead to variations in fluorescence intensity compared to the free dye, suggesting that the molecular context plays a role. researchgate.net

Environmental Influences on Fluorescence Quenching

The fluorescence of 6-FAM labeled nucleic acids is susceptible to environmental factors, which can lead to fluorescence quenching – a reduction in fluorescence intensity. Key environmental influences include pH, temperature, and the presence of quenching agents.

pH: The fluorescence emission intensity and maximum wavelength of fluorescein-based dyes like 6-FAM are sensitive to environmental pH. nih.govnih.gov 6-FAM becomes protonated below pH 7, resulting in decreased fluorescence. idtdna.comresearchgate.neteurogentec.com Optimal fluorescence is typically observed in the pH range of 7.5–8.5. idtdna.comresearchgate.neteurogentec.com The pH dependence is attributed to the opening of the spirolactone ring attached to the xanthene moiety at higher pH, which is necessary for strong fluorescence. nih.govrsc.org Studies have shown that fluorescence intensity increases with increasing pH and remains stable after pH 6. aatbio.com

Temperature: Temperature can also affect the fluorescence of labeled constructs. An increase in temperature can cause a decrease in fluorescence intensity. aatbio.com However, the temperature dependence of FAM fluorescence can vary and is unique for different oligonucleotide sequences. nih.gov While some studies indicate that fluorescence increases with increasing incubation temperature up to a certain point before leveling off, others show a decrease with increasing temperature, particularly at neutral pH. researchgate.netresearchgate.net Temperature-dependent effects are more complex for dyes attached to nucleic acids compared to free dyes because nucleobases can quench the dyes, and both intrinsic fluorescence and quenching vary with temperature. nih.gov

Solvent and Ionic Strength: The solvent environment can influence dye solubility and potentially affect fluorescence. lumiprobe.com Once conjugated, FAM conjugates are used in aqueous applications, although the dye is soluble in organic solvents like acetonitrile, DCM, DMF, and DMSO. lumiprobe.comlunanano.cabroadpharm.com The ionic strength of the solution can also impact quenching efficiency, sometimes exhibiting an optimal value, potentially due to changes in surface charge and electrostatic interactions between the labeled DNA and quenching agents. researchgate.net

Oxygen: The presence of oxygen can cause a decrease in fluorescence intensity. aatbio.com

Intra- and Inter-Molecular Fluorescence Quenching Phenomena

Fluorescence quenching in 6-FAM labeled nucleic acids can occur through both intra- and inter-molecular mechanisms. These phenomena are particularly relevant in the design and application of fluorescent probes.

Intra-molecular Quenching: This occurs within a single molecule. In oligonucleotide probes, intramolecular quenching can happen when the fluorophore (6-FAM) and a quencher molecule are in close spatial proximity on the same oligonucleotide strand. nih.govgoogle.com This is a key principle behind probes like molecular beacons, where a hairpin structure brings the dye and quencher together in the absence of a target sequence. nih.gov Upon target binding, the structure changes, separating the dye and quencher and restoring fluorescence. nih.gov Intramolecular quenching can also occur through the interaction of the fluorophore with the nucleobases within the same oligonucleotide strand. nih.govrsc.org Guanine is a particularly effective quencher of fluorescein fluorescence due to photoinduced electron transfer. nih.govrsc.orgmetabion.com The efficiency of intramolecular quenching is highly distance-dependent. biosearchtech.com

Inter-molecular Quenching: This occurs between different molecules. In the context of nucleic acid synthesis and applications, this can involve the interaction of a 6-FAM labeled oligonucleotide with a separate molecule that acts as a quencher. This is utilized in dual-labeled probe systems where one oligonucleotide is labeled with a donor fluorophore (like 6-FAM) and another with an acceptor or quencher molecule. nih.govgoogle.com Hybridization of these oligonucleotides to a target sequence brings the donor and quencher into proximity, leading to quenching. google.com Intermolecular quenching can also involve interactions with proteins or other molecules in the environment that can bind to or interact with the labeled nucleic acid, reducing fluorescence. nih.gov For example, studies have shown that human O⁶-alkylguanine-DNA alkyltransferase (AGT) can reduce the fluorescence intensity of FAM-labeled DNAs through direct interaction. nih.gov

Both Förster Resonance Energy Transfer (FRET) and static quenching mechanisms contribute to fluorescence quenching in labeled oligonucleotide probes. biosearchtech.commetabion.comgoogle.com FRET involves energy transfer from the excited fluorophore to a quencher when their emission and absorption spectra overlap and they are within a suitable distance. biosearchtech.comgoogle.com Static quenching, also known as contact quenching, involves the formation of a non-fluorescent complex between the fluorophore and the quencher. biosearchtech.commetabion.comoup.com This can occur when the molecules are in close contact, often facilitated by the oligonucleotide backbone acting as a tether. metabion.combiosearchtech.com

Data Table: Fluorescence Properties of 6-FAM

PropertyValueConditions / ContextSource
Fluorescence Quantum Yield (Φ)0.936-isomer FAM phosphoramidite lumiprobe.comlunanano.cabroadpharm.com
Excitation Maximum (λEx)492 nm / 495 nmLabeled oligonucleotides / 6-FAM (6-Carboxyfluorescein) lunanano.cabroadpharm.comeurogentec.comabcam.com
Emission Maximum (λEm)517 nm / 519 nm / 520 nm / 523 nmLabeled oligonucleotides / 6-FAM (6-Carboxyfluorescein) lumiprobe.comlunanano.cabroadpharm.comeurogentec.comabcam.commedchemexpress.com
Optimal pH Range for Fluorescence7.5 – 8.5Labeled oligonucleotides idtdna.comresearchgate.neteurogentec.com
Extinction Coefficient74000 M⁻¹cm⁻¹Excitation Maximum lunanano.cabroadpharm.com

Advanced Research Applications in Molecular Biology, Genomics, and Probe Design

Quantitative Nucleic Acid Detection and Amplification Technologies

6-FAM amidite is integral to numerous technologies that require precise and sensitive detection of nucleic acids. Its fluorescent properties are harnessed to monitor amplification reactions in real-time and to label fragments for sequencing.

6-FAM is one of the most commonly used reporter dyes in real-time PCR (qPCR) applications. genelink.comgenelink.com Oligonucleotides labeled with 6-FAM are essential components of various qPCR assays, where the fluorescence signal is monitored as the amplification reaction progresses. lumiprobe.com This real-time monitoring allows for the quantification of the initial amount of target nucleic acid. The increase in fluorescence is directly proportional to the amount of amplified product. 6-FAM labeled primers have also found use in bacterial single nucleotide polymorphism (SNP) genotyping through allele-specific real-time PCR. genelink.comgenelink.com

A popular application of 6-FAM in qPCR is in TaqMan probe-based assays. nih.gov In this method, a probe labeled with 6-FAM at the 5' end and a quencher at the 3' end hybridizes to the target DNA sequence between the PCR primers. nih.gov As the polymerase extends the primer, its 5' nuclease activity cleaves the probe, separating the 6-FAM from the quencher and resulting in an increase in fluorescence. nih.gov

PropertyValue
Excitation Maximum 492 nm
Emission Maximum 517 nm
Commonly Paired Quencher Black Hole Quencher®-1 (BHQ®-1)

The application of 6-FAM amidite extends to DNA sequencing, a fundamental technique in genomics. nucleosyn.com 6-FAM labeled oligonucleotides can be used as primers in PCR and DNA sequencing to generate fluorescently-labeled products for genetic analysis, such as in Amplified Fragment Length Polymorphism (AFLP) or microsatellite analysis. genelink.comgenelink.com The incorporation of 6-FAM allows for the detection of DNA fragments during capillary electrophoresis, a key step in many sequencing workflows.

Design and Development of Fluorescent Oligonucleotide Probes

The versatility of 6-FAM amidite is evident in its widespread use in the design of various types of fluorescent oligonucleotide probes. These probes are critical for specific and sensitive detection of target nucleic acid sequences.

6-FAM is a central component in the design of dual-labeled fluorogenic probes, which are oligonucleotides with a fluorescent reporter dye and a quencher molecule. The close proximity of the quencher to the 6-FAM dye in the intact probe results in the suppression of fluorescence through Förster Resonance Energy Transfer (FRET). biosyn.com Upon hybridization of the probe to its target sequence, a conformational change or enzymatic cleavage separates the reporter from the quencher, leading to a detectable fluorescent signal. biosyn.com

TaqMan Probes : As previously mentioned, these probes are cleaved by the 5' nuclease activity of Taq polymerase during PCR, separating the 5'-attached 6-FAM from a 3' quencher. genelink.comgenelink.com

Molecular Beacons : These are hairpin-shaped molecules with a 6-FAM reporter at one end and a quencher at the other. genelink.comgenelink.com The probe fluoresces only when it hybridizes to its target sequence, causing the hairpin to open and separate the reporter from the quencher. genelink.comgenelink.com

Scorpion Primers : These are bifunctional molecules where a PCR primer is covalently linked to a probe. genelink.comgenelink.com The probe element contains a 6-FAM fluorophore and a quencher. After primer extension, the probe element hybridizes to the newly synthesized DNA, separating the fluorophore and quencher. genelink.comgenelink.com

Probe TypeMechanism of Fluorescence Generation
TaqMan Probes Enzymatic cleavage by Taq polymerase
Molecular Beacons Conformational change upon hybridization
Scorpion Primers Intramolecular hybridization after primer extension

The design of effective hybridization probes using 6-FAM amidite requires careful consideration of the probe's architecture. The efficiency of quenching and the brightness of the fluorescent signal are dependent on the distance and orientation between the 6-FAM dye and the quencher. For internal labeling of oligonucleotides, modified nucleotides such as FAM-dT phosphoramidite (B1245037) can be used. lumiprobe.com It is crucial to incorporate spacers between multiple fluorescent tags to prevent self-quenching. lumiprobe.com

Molecular Interaction and Conformational Dynamics Studies

The intrinsic fluorescence of 6-carboxyfluorescein (B556484) (6-FAM) makes it an invaluable tool for investigating the intricate dynamics of molecular interactions and conformational changes in biological systems. When incorporated into oligonucleotides via a phosphoramidite linkage, 6-FAM acts as a sensitive reporter, enabling researchers to monitor these processes with high precision.

Fluorescence Resonance Energy Transfer (FRET) Applications

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor, where the excited state energy of the donor is non-radiatively transferred to the acceptor. nih.gov This phenomenon is exquisitely sensitive to the distance between the two dyes, typically in the range of 10-100 Å, making it a molecular ruler for probing proximity and conformational changes. nih.govulab360.com

6-FAM is a commonly employed donor fluorophore in FRET-based assays due to its favorable spectral properties. nih.gov It is frequently paired with a suitable acceptor molecule, which can be another fluorophore or a non-fluorescent quencher. nih.govwikipedia.org In the design of FRET probes, oligonucleotides are often dual-labeled, with 6-FAM at one terminus and an acceptor at the other. nih.govwikipedia.org When the probe is in a specific conformation, such as a hairpin loop in a molecular beacon, the donor and acceptor are in close proximity, leading to efficient FRET and quenching of the 6-FAM fluorescence. wikipedia.org Upon binding to a complementary target sequence, the probe undergoes a conformational change that separates the donor and acceptor, disrupting FRET and resulting in an increase in 6-FAM fluorescence. wikipedia.org

A prominent application of this principle is in real-time polymerase chain reaction (PCR) probes, such as TaqMan® probes, Scorpion® primers, and Molecular Beacons. biosyn.comgenelink.com In these assays, 6-FAM is typically paired with a dark quencher like Black Hole Quencher®-1 (BHQ-1), which has excellent spectral overlap with 6-FAM's emission spectrum. biosyn.comgenelink.comgenelink.com This pairing allows for sensitive detection of nucleic acid amplification in real time. biosyn.comgenelink.com For instance, in TaqMan probes, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe during PCR, separating the 6-FAM reporter from the quencher and generating a fluorescent signal. biosyn.com

The efficiency of FRET is dependent on the distance between the donor and acceptor. Studies have shown that the optimal distance for energy transfer between 6-FAM and acceptors like 2',7'-dimethoxy-4',5'-dichloro-6-carboxyfluorescein (JOE), ROX, or TAMRA is between 6 and 10 nucleotides. nih.gov The ability to internally label an oligonucleotide with a 6-FAM derivative, such as Fluorescein-dT, provides flexibility in optimizing this distance for efficient quenching in FRET probes. genelink.com

Table 1: FRET Pairs Commonly Used with 6-FAM

Donor Acceptor/Quencher Application Examples
6-FAM BHQ-1 TaqMan probes, Scorpion primers, Molecular Beacons biosyn.comgenelink.comgenelink.com
6-FAM JOE FRET-based PCR primers nih.gov
6-FAM ROX FRET-based PCR primers nih.gov
6-FAM TAMRA FRET-based PCR primers nih.gov
6-FAM DABCYL Quenching in various probe designs lumiprobe.com

Investigating Nucleic Acid-Protein and Nucleic Acid-Ligand Interactions

The labeling of oligonucleotides with 6-FAM provides a powerful method for studying the interactions between nucleic acids and proteins or small molecule ligands. genelink.com These interactions are fundamental to numerous cellular processes, and understanding their dynamics is crucial. nih.gov

In the study of nucleic acid-protein interactions, changes in the fluorescence properties of 6-FAM upon protein binding can provide quantitative data on binding affinity, specificity, and stoichiometry. researchgate.netresearchgate.net For example, fluorescence anisotropy is a technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. researchgate.netnih.gov When a 6-FAM labeled oligonucleotide binds to a protein, the increased molecular weight of the complex slows its tumbling in solution, leading to an increase in fluorescence anisotropy. nih.gov This change can be used to determine the dissociation constant (Kd) of the interaction. researchgate.net For instance, the binding affinity of the p53 protein to a 21 base pair 6-FAM labeled DNA promoter sequence was determined by measuring the change in fluorescence upon protein titration. researchgate.net

Fluorescence intensity changes can also be indicative of binding events. The binding of O6-alkylguanine-DNA alkyltransferase (AGT) to 6-FAM-labeled DNA resulted in a significant reduction in fluorescence intensity, suggesting that the FAM residue binds within or near the enzyme's active site. nih.gov This study also revealed that the presence of the FAM label could create an additional binding site for the protein, highlighting the importance of considering the potential influence of the fluorescent label on the interaction being studied. nih.gov

Similarly, 6-FAM labeled oligonucleotides are employed to investigate the binding of small molecule ligands to nucleic acids. mdpi.com A fluorescence-based thermal denaturation assay was developed to characterize the interaction between the aminoglycoside sisomicin (B1680986) and CUG RNA repeats, which are implicated in myotonic dystrophy. mdpi.com The covalent incorporation of 6-FAM into the RNA sequence allowed for sensitive detection of the ligand-induced stabilization of the RNA structure. mdpi.com Titration of sisomicin led to a decrease in the fluorescence intensity of 6-FAM, and this change was used to determine the binding affinity. mdpi.com

Detection of Nucleotide Hybridization and Conformational Changes

The sensitivity of 6-FAM's fluorescence to its local environment makes it an excellent probe for detecting nucleotide hybridization and conformational changes in nucleic acids. wikipedia.orglumiprobe.com As mentioned in the context of FRET probes, the hybridization of a 6-FAM labeled probe to its complementary target sequence can lead to a significant change in fluorescence. wikipedia.org This principle is the foundation for various in vitro and in vivo research and diagnostic applications. genelink.com

Molecular beacons are a classic example of probes that signal hybridization through a conformational change. wikipedia.org These are hairpin-shaped oligonucleotides with a 6-FAM fluorophore at one end and a quencher at the other. wikipedia.org In the absence of a target, the hairpin structure keeps the fluorophore and quencher in close proximity, resulting in quenched fluorescence. wikipedia.org Upon hybridization to a complementary sequence, the hairpin opens, separating the fluorophore and quencher and leading to a detectable fluorescent signal. wikipedia.org

The suppression of fluorescence upon the hybridization of a 6-FAM-labeled single-stranded DNA (ssDNA) to a complementary ssDNA labeled with a BHQ quencher demonstrates the principle of proximity-induced quenching. nih.gov This hybridization event brings the 6-FAM and BHQ molecules close together, resulting in efficient FRET and a visible decrease in the characteristic green emission of 6-FAM. nih.gov

Beyond simple hybridization, 6-FAM can be used to monitor more subtle conformational changes in nucleic acid structures. The development of novel fluorescence melting assays using 6-FAM labeled RNA repeats has enabled the accurate determination of thermodynamic parameters associated with ligand binding and the resulting conformational stabilization of the RNA structure. mdpi.com

Chromosomal and Cellular Research Techniques

The application of 6-FAM amidite extends to the visualization and tracking of nucleic acids within the complex environment of cells and chromosomes. Its bright green fluorescence provides a robust signal for these advanced research techniques.

Fluorescent In Situ Hybridization (FISH) in Cytogenetics

Fluorescent in situ hybridization (FISH) is a powerful cytogenetic technique used to visualize and map the presence and location of specific DNA sequences on chromosomes. nih.govbioscientia.de The technique involves the hybridization of a fluorescently labeled nucleic acid probe to its complementary sequence within the chromosome. nih.govbioscientia.de

6-FAM labeled oligonucleotides are highly suitable for use as probes in FISH due to their high brightness and the absence of background fluorescence, resulting in clear and specific signals. researchgate.net These probes can be designed to target specific chromosomal regions, such as telomeric repeats or other repetitive sequences. researchgate.net For example, 6-FAM-conjugated oligonucleotides have been successfully used as molecular probes for DNA/DNA FISH on chicken metaphase chromosomes to localize PO41 sequences and telomere repeats. researchgate.net The bright green fluorescent signals from the 6-FAM probes allow for precise localization of these sequences on the chromosomes, which are often counterstained with a dye like DAPI (4',6-diamidino-2-phenylindole) that stains the entire chromosome blue. researchgate.net

The versatility of FISH allows for the detection of various chromosomal abnormalities, including deletions, duplications, translocations, and inversions, making it an essential tool in genetic disease diagnosis and cancer cytogenetics. bioscientia.de

Table 2: Applications of 6-FAM in FISH

Target Sequence Organism/Cell Type Research Goal
PO41 sequences Chicken Chromosomal localization of specific sequences researchgate.net
Telomere repeats Chicken Mapping of telomeric regions on chromosomes researchgate.net

Genomic Analysis and Allelic Discrimination

6-Carboxyfluorescein (6-FAM) amidite is a key reagent in the synthesis of fluorescently labeled oligonucleotides, which are indispensable tools in modern genomic analysis. biosyn.comgeneri-biotech.com Its application spans various techniques that require high-resolution detection of nucleic acid fragments, enabling precise allelic discrimination and genetic fingerprinting.

Single Nucleotide Polymorphism (SNP) Genotyping

6-FAM is extensively used in SNP genotyping, a process that identifies genetic variations at a single nucleotide level. biosyn.com One of the most prominent applications is in TaqMan® SNP Genotyping Assays. biosyn.com In this assay, two allele-specific probes are designed; one is labeled with a reporter dye like 6-FAM at the 5'-end, and the other with a different fluorescent dye. Both probes also have a quencher at the 3'-end. biosyn.com During the PCR amplification, if the target DNA sequence is present, the corresponding probe hybridizes and is subsequently cleaved by the 5' nuclease activity of Taq DNA polymerase. This cleavage separates the reporter dye from the quencher, resulting in an increase in fluorescence. The specific fluorescent signal detected indicates which allele is present in the sample. biosyn.com

6-FAM-labeled primers have also been effectively used in bacterial SNP genotyping through allele-specific real-time PCR. biosyn.combiosyn.com This highlights the versatility of 6-FAM in identifying single base changes across different organisms and research contexts.

Below is a table summarizing the components of a typical TaqMan SNP Genotyping Assay utilizing a 6-FAM labeled probe.

ComponentDescriptionRole in Assay
Forward PrimerUnlabeled oligonucleotideBinds to the upstream sequence of the SNP
Reverse PrimerUnlabeled oligonucleotideBinds to the downstream sequence of the SNP
Allele 1 ProbeLabeled with a fluorescent dye (e.g., VIC®) and a quencherDetects the presence of Allele 1
Allele 2 ProbeLabeled with 6-FAM and a quencherDetects the presence of Allele 2
DNA PolymeraseEnzyme with 5' nuclease activityAmplifies the DNA and cleaves the hybridized probe

Microsatellite and AFLP Analysis

Oligonucleotides labeled with 6-FAM at the 5'-end are crucial for generating fluorescently-labeled PCR products for genetic analysis techniques like microsatellite and Amplified Fragment Length Polymorphism (AFLP) analysis. biosyn.com

Microsatellite Analysis: Microsatellites are short, repetitive DNA sequences that are highly polymorphic and are used as genetic markers. In microsatellite instability (MSI) analysis, which is important in cancer research, primers are labeled with fluorescent dyes such as 6-FAM. google.com The fluorescently labeled primers are used to amplify the microsatellite regions from both tumor and normal DNA. The resulting PCR products are then separated by capillary electrophoresis, and the sizes of the fragments are determined. Differences in the fragment sizes between the tumor and normal samples indicate microsatellite instability. google.com

AFLP Analysis: AFLP is a highly sensitive method for DNA fingerprinting. The technique involves the digestion of genomic DNA with restriction enzymes, followed by the ligation of adaptors to the resulting fragments. Subsequently, a selective PCR amplification is performed using primers that are complementary to the adaptor sequence with additional selective nucleotides at the 3'-end. To visualize and analyze the amplified fragments, one of the primers is labeled with a fluorescent dye like 6-FAM. biosyn.com The fluorescently labeled fragments are then separated and detected, creating a unique fingerprint for the genome of interest.

The following table outlines the general steps in fluorescent AFLP analysis.

StepDescription
DNA DigestionGenomic DNA is digested with two different restriction enzymes.
Adaptor LigationSpecific double-stranded adaptors are ligated to the ends of the DNA fragments.
Pre-selective AmplificationA subset of the fragments is amplified using primers with one selective nucleotide.
Selective AmplificationA smaller subset of fragments is amplified using primers with more selective nucleotides, one of which is 5'-labeled with 6-FAM.
Fragment AnalysisThe 6-FAM labeled DNA fragments are separated by size using capillary or gel electrophoresis and detected by a fluorescence scanner.

Microarray-Based Research Applications

6-FAM is a commonly used fluorescent dye for labeling oligonucleotides and is compatible with most fluorescence detection equipment, making it suitable for microarray applications. generi-biotech.comidtdna.com In microarray analysis, fluorescently labeled nucleic acid targets are hybridized to a surface containing a high density of complementary probes. thaiscience.inforesearchgate.netnih.gov

The process generally involves extracting mRNA from cells or tissues, which is then reverse transcribed into more stable cDNA. thaiscience.infonervenet.org This cDNA can be labeled with a fluorescent dye, such as Cy3 or Cy5, and in some applications, with 6-FAM. thaiscience.infothermofisher.compnas.org The labeled cDNA is then hybridized to the microarray. The intensity of the fluorescent signal at each spot on the array corresponds to the abundance of that specific mRNA in the original sample. thaiscience.info

While two-color microarray experiments often use dyes like Cy3 and Cy5 to compare two samples on the same array, one-color expression analysis uses a single fluorescent label for each sample, which are then hybridized to separate arrays. researchgate.net The images from the different arrays are then superimposed to identify differentially expressed genes. researchgate.net 6-FAM labeled oligonucleotides can also be used as probes in hybridization-based technologies like fluorescence in situ hybridization (FISH). kilobaser.commedchemexpress.com

The following table summarizes the general workflow of a one-color gene expression microarray experiment.

StepDescription
RNA ExtractionIsolate total RNA or mRNA from the biological sample.
cDNA Synthesis and LabelingReverse transcribe the RNA into cDNA and incorporate a fluorescent dye, such as one derived from 6-FAM.
HybridizationApply the labeled cDNA to the microarray surface and incubate to allow hybridization to the complementary probes.
WashingRemove any unbound or non-specifically bound labeled cDNA.
ScanningUse a laser scanner to excite the fluorescent dye and detect the emitted light.
Data AnalysisQuantify the fluorescence intensity for each spot on the microarray to determine the expression level of each gene.

Analytical and Purification Methodologies for 6 Fam Labeled Oligonucleotides in Research

Spectroscopic Characterization of Labeled Oligonucleotides

Spectroscopic methods are fundamental for confirming the successful incorporation of the 6-FAM label and for quantifying the final product.

UV-Visible Absorbance Spectroscopy : This is the primary technique used to determine oligonucleotide concentration. Measurements are typically taken at 260 nm (the absorbance maximum for DNA/RNA) and at the absorbance maximum for the 6-FAM dye, which is approximately 495 nm. wikipedia.orgbiosyn.com The ratio of the absorbance at these two wavelengths can provide an initial estimate of labeling efficiency. To accurately determine the nucleic acid concentration, the contribution of the dye's absorbance at 260 nm must be subtracted from the total A260 reading. jenabioscience.com

Fluorescence Spectroscopy : This method confirms the functional integrity of the attached fluorophore. An excitation wavelength (around 495-496 nm) is used, and the resulting emission is measured at its maximum (approximately 517-521 nm). wikipedia.orgnih.gov Changes in fluorescence intensity and anisotropy upon binding to a target can also be used to study molecular interactions. nih.gov

Mass Spectrometry (MS) : Mass spectrometry provides a precise measurement of the molecular weight of the oligonucleotide, directly confirming the covalent attachment of the 6-FAM moiety. colby.edu Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can resolve the full-length product from unlabeled failure sequences and other synthesis by-products, offering a definitive assessment of product identity and purity. nih.govwindows.netresearchgate.net ESI is often noted for its high accuracy and resolution for oligonucleotides of various lengths. windows.net

The following table summarizes the key spectroscopic properties of 6-FAM labeled oligonucleotides.

PropertyWavelength/ValuePurpose
UV Absorbance Max (λmax) ~495 nmConfirms presence of 6-FAM dye
Fluorescence Emission Max (λem) ~520 nmConfirms functional fluorescence of the dye
Molar Extinction Coefficient (ε at λmax) ~83,000 M⁻¹cm⁻¹Used in precise quantification of the dye
Quantum Yield ~0.95Measures the efficiency of photon emission after absorption

Electrophoretic Methods for Quality Control (e.g., Capillary Gel Electrophoresis)

Electrophoretic techniques are powerful analytical tools for assessing the purity and integrity of 6-FAM labeled oligonucleotides, complementing chromatographic analyses.

Capillary Gel Electrophoresis (CGE) has become an industry standard for the quality control of synthetic oligonucleotides due to its high resolving power, automation, and minimal sample consumption. windows.netbio-rad.com In CGE, oligonucleotides migrate through a gel-filled capillary under the influence of an electric field. windows.net Separation is based on size, with the sieving matrix allowing for the resolution of oligonucleotides that may differ by only a single nucleotide. nih.gov

This high resolution makes CGE exceptionally well-suited for quantifying the percentage of the full-length product and identifying the presence of any shorter deletion or failure sequences. tandfonline.combio-rad.com When coupled with a sensitive detector, such as laser-induced fluorescence (LIF), CGE can specifically detect the 6-FAM labeled species, providing an accurate profile of the fluorescently active components in the sample. casss.org CGE is often considered to provide resolution substantially equivalent to traditional polyacrylamide gel electrophoresis (PAGE) but in a more rapid and automated format. bio-rad.comnih.gov

Future Directions and Emerging Research Paradigms Utilizing 6 Fam Amidite

Development of Novel Fluorescent Probes and Biosensors

The development of innovative fluorescent probes and biosensors represents a key future application area for 6-FAM AMIDITE. The strong fluorescence characteristics of 6-FAM make it an excellent reporter for constructing probes designed to detect specific nucleic acid sequences or other biological molecules. Future research is focused on creating more complex probe designs, such as advanced molecular beacons and systems based on Fluorescence Resonance Energy Transfer (FRET), where 6-FAM is a vital fluorescent element jst.go.jprsc.orgnih.gov. For example, FRET-based molecular beacon probes incorporating 6-FAM alongside quenchers like DABCYL or BHQ-1 have shown effectiveness in applications such as in situ hybridization (ISH), providing rapid hybridization, high sensitivity, and specificity for RNA detection jst.go.jpgenelink.com. Future advancements are anticipated to involve integrating 6-FAM into probes capable of simultaneously detecting multiple targets, offering improved signal clarity, or responding to a broader spectrum of biological targets, including metal ions or enzymatic activities mdpi.com. The application of 6-FAM labeled oligonucleotides in biosensors is also being explored for identifying pathogens or specific genes, often by linking the fluorescent signal to enzymatic cleavage events, such as those mediated by CRISPR-Cas systems mdpi.comnih.gov.

Advancements in High-Throughput Screening and Automation in Molecular Assays

High-throughput screening (HTS) and automation are essential for accelerating research and analysis in molecular biology. 6-FAM labeled oligonucleotides are particularly well-suited for integration into automated HTS platforms due to 6-FAM's favorable fluorescence and the established methods for synthesizing labeled oligonucleotides nih.govbiorxiv.orgoup.com. Future progress includes leveraging 6-FAM fluorescence in automated systems for large-scale screening of molecular interactions, enzyme activities, or genetic variations. For instance, fluorescence polarization assays using FAM-labeled oligonucleotides have been developed for high-throughput screening of enzymes such as DNA/RNA methyltransferases and demethylases oup.com. The compatibility of 6-FAM labeling with microplate formats and automated liquid handling facilitates its use in developing fast and sensitive screening assays nih.govnih.gov. Emerging approaches involve automated platforms that combine oligonucleotide synthesis and fluorescence-based detection for applications like aptamer selection, leading to significant improvements in efficiency compared to traditional methods biorxiv.org.

Integration with Advanced Imaging Techniques

The integration of 6-FAM labeled oligonucleotides with advanced imaging techniques is a growing area of research. The green fluorescence of 6-FAM is compatible with various microscopy techniques, including fluorescence in situ hybridization (FISH), a widely used method for visualizing specific nucleic acid sequences in cells and tissues researchgate.netmdpi.comnih.govgoogleapis.com. Future directions involve using 6-FAM labeled probes in super-resolution microscopy and other advanced imaging methods to achieve enhanced spatial resolution and better penetration in complex biological samples googleapis.com. This includes developing strategies for multi-color imaging by combining 6-FAM with other fluorophores for the simultaneous visualization of multiple targets nih.govgoogleapis.com. Improvements in probe design, potentially incorporating new linkers or methods to reduce background signal, are expected to further enhance the utility of 6-FAM labeled oligonucleotides in sophisticated imaging applications biosearchtech.comgoogleapis.com.

Exploration of New Chemical Linkers and Delivery Systems for Enhanced Performance

The effectiveness of 6-FAM labeled oligonucleotides in biological applications depends significantly on the chemical linkers used for fluorophore attachment and the efficiency of their delivery into cells or target environments. Future research is focused on exploring novel chemical linkers that can improve stability, minimize quenching, or enhance the release of the 6-FAM fluorophore biosearchtech.comlumiprobe.combiomers.net. Furthermore, considerable effort is being dedicated to developing advanced delivery systems for labeled oligonucleotides, such as nanoparticles, liposomes, or cell-penetrating peptides biomers.net. These systems aim to increase the uptake of 6-FAM labeled probes into specific cells or tissues, protect them from degradation, and ensure their correct localization, thereby improving the sensitivity and specificity of detection or therapeutic uses.

Q & A

Q. What is the role of 6-FAM AMIDITE in fluorescent probe design for nucleic acid detection?

6-FAM AMIDITE (6-carboxyfluorescein phosphoramidite) is a fluorescent dye used to label oligonucleotide probes in qRT-PCR and other nucleic acid detection methods. It serves as a reporter molecule, emitting fluorescence upon hybridization with target sequences. Proper integration requires coupling during solid-phase oligonucleotide synthesis, with post-synthesis purification via reverse-phase HPLC to ensure probe integrity .

Q. What are standard protocols for synthesizing 6-FAM-labeled probes?

  • Coupling efficiency : Optimize amidite concentration (0.1–0.15 M in acetonitrile) and coupling time (3–5 minutes) to achieve >98% stepwise yield.
  • Deprotection : Use concentrated NaOH (0.5 M) for cleavage from controlled pore glass (CPG) and removal of base-protecting groups. Acetyl or phenoxycarbonyl protections (e.g., Ac-dC, Pac-dA) enhance stability during synthesis .
  • Validation : Confirm probe specificity via melt-curve analysis and cross-testing against non-target sequences .

Q. How should 6-FAM AMIDITE be handled to prevent fluorescence quenching?

Store lyophilized amidite in desiccated, light-protected conditions at -20°C. Dissolve in anhydrous acetonitrile immediately before use. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the phosphoramidite group .

Advanced Research Questions

Q. How can fluorescence efficiency be optimized in 6-FAM-labeled probes under varying pH conditions?

FactorOptimal RangeImpact on Fluorescence
pH7.0–8.5Fluorescence intensity drops by 30% at pH <6.5 due to dye protonation
Ionic Strength50–150 mM NaClHigh salt (>200 mM) induces quenching via collisional mechanisms
Temperature4–25°CSignal stability decreases above 30°C due to increased molecular motion

Methodological Tip: Pre-test buffer conditions using fluorometry to calibrate for experimental settings .

Q. What strategies resolve contradictions in fluorescence data from 6-FAM-labeled probes?

  • Baseline variability : Normalize signals using passive reference dyes (e.g., ROX) to correct for well-to-well fluctuations.
  • Non-specific binding : Include mismatch controls and optimize annealing temperatures (ΔTm ≥5°C between target and non-target).
  • Quenching artifacts : Use time-resolved fluorescence measurements to distinguish between true signal and background .

Q. How to design experiments using 6-FAM AMIDITE for multiplexed detection?

  • Spectral overlap : Pair 6-FAM (λem = 518 nm) with dyes like HEX (λem = 556 nm) and Cy5 (λem = 670 nm).
  • Cross-talk correction : Apply matrix-based compensation using single-dye controls .
  • Validation : Use synthetic oligonucleotide standards to confirm absence of cross-hybridization .

Q. What analytical techniques validate the purity of 6-FAM-conjugated oligonucleotides?

  • HPLC : Use C18 columns with 0.1 M TEAA/acetonitrile gradients; retention time shifts indicate incomplete conjugation.
  • Mass spectrometry : Confirm molecular weight (±1 Da) via MALDI-TOF.
  • Fluorescence correlation spectroscopy (FCS) : Quantify dye-to-oligonucleotide ratio and detect free dye contamination .

Methodological Challenges and Solutions

Q. How to troubleshoot low coupling yields during 6-FAM AMIDITE synthesis?

  • Cause 1 : Moisture contamination. Solution: Ensure anhydrous conditions using molecular sieves in acetonitrile.
  • Cause 2 : Oxidized amidite. Solution: Test amidite purity via 31P NMR; discard if phosphitylation efficiency <95%.
  • Cause 3 : Suboptimal activator concentration. Solution: Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) for efficient activation .

Q. What computational tools model 6-FAM’s photophysical properties for probe design?

  • Tools: Gaussian (DFT calculations for excitation spectra), PyMOL (dye-oligonucleotide docking simulations).
  • Parameters: Solvent polarity, steric hindrance from the oligonucleotide backbone, and Förster resonance energy transfer (FRET) efficiency .

Data Presentation and Reproducibility

Q. How to report 6-FAM AMIDITE-based experiments for peer review?

  • Raw data : Include fluorescence intensity curves, melt peaks, and HPLC chromatograms in supplementary files.
  • Protocol details : Specify amidite lot number, synthesis cycle parameters, and deprotection duration.
  • Ethical compliance : Disclose any conflicts of interest and data ownership agreements per institutional guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.